2,4-Diiodo-6-(trifluoromethoxy)pyridine
Description
2,4-Diiodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative characterized by iodine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 6-position. This compound is of interest in medicinal and agrochemical research due to the electronic effects of iodine (high atomic radius, polarizability) and the lipophilicity imparted by the trifluoromethoxy group .
Properties
Molecular Formula |
C6H2F3I2NO |
|---|---|
Molecular Weight |
414.89 g/mol |
IUPAC Name |
2,4-diiodo-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2F3I2NO/c7-6(8,9)13-5-2-3(10)1-4(11)12-5/h1-2H |
InChI Key |
JKFTYUCWFXYTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)(F)F)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(trifluoromethoxy)pyridine typically involves the iodination of a pyridine derivative. One common method is the reaction of 2,4-diiodopyridine with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,4-Diiodo-6-(trifluoromethoxy)pyridine may involve large-scale iodination processes, where the pyridine derivative is treated with iodine and trifluoromethoxy reagents in the presence of a catalyst. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Diiodo-6-(trifluoromethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The iodine atoms and trifluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent patterns are compared below:
Key Observations :
- Halogen Effects : The diiodo substitution in the target compound may enhance stability and lipophilicity compared to chloro analogs (e.g., CTEP), but reduce electrophilicity due to iodine’s lower electronegativity .
- Trifluoromethoxy Positioning : The 6-OCF₃ group in the target compound is analogous to herbicidal compounds like 7a, where this group participates in hydrophobic interactions with enzyme active sites .
- Synthetic Accessibility : Unlike cyclopenta[c]pyridines (e.g., compound 112), which require multi-step syntheses , the target compound’s structure suggests simpler halogenation routes.
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP values in analogs (e.g., compound 7a: predicted logP ~3.5), while iodine’s polarizability may further elevate this metric in the target compound.
- Thermal Stability : Melting points for trifluoromethoxy pyridines vary widely (e.g., 7e: 122–124°C; 7g: 58–61°C) , suggesting iodine’s bulk could lower the target compound’s melting point relative to chloro derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
